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H-Thr-Phe-Leu-Leu-Arg-Asn-OH

Cat. No.: B12408918
M. Wt: 762.9 g/mol
InChI Key: HIKQWJFKUWYBNJ-GSAYKZDLSA-N
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Description

General Overview of Peptide Biochemistry and Biology

The building blocks of this peptide are Threonine (Thr), Phenylalanine (Phe), Leucine (B10760876) (Leu), Arginine (Arg), and Asparagine (Asn). Threonine is a polar, uncharged amino acid. Phenylalanine is an aromatic and hydrophobic amino acid. Leucine is a hydrophobic amino-acid. Arginine is a positively charged, basic amino acid. Finally, Asparagine is a polar, uncharged amino acid. The combination of polar, charged, and hydrophobic residues suggests that H-Thr-Phe-Leu-Leu-Arg-Asn-OH may exhibit amphipathic properties, enabling interactions with both aqueous environments and lipid-based structures like cell membranes.

Role of Peptides in Biological Processes and Signaling Pathways

Peptides are crucial signaling molecules in a vast array of biological processes. They can act as hormones, neurotransmitters, growth factors, and immune modulators. For example, hormones like insulin (B600854) and glucagon (B607659) are peptides that regulate metabolism, while neuropeptides such as endorphins modulate pain and emotion. wikipedia.org Calcitonin, a 32-amino acid peptide hormone, is involved in calcium metabolism. wikipedia.org

The specific sequence of a peptide determines which receptor it will bind to and, therefore, which signaling pathway it will activate. The presence of a positively charged Arginine residue in this compound suggests a potential for interaction with negatively charged cell surface components, such as phospholipids (B1166683) or specific receptor domains. The hydrophobic residues, Phenylalanine and Leucine, could facilitate insertion into or interaction with cell membranes, a common mechanism for peptides that trigger intracellular signaling cascades. For instance, some peptides with similar compositions have been shown to have contractile effects on smooth muscle and stimulate the hydrolysis of phosphoinositides, a key step in intracellular signaling. sigmaaldrich.com

Importance of Synthetic Peptides as Molecular Probes and Research Tools

The chemical synthesis of peptides allows for the production of highly pure and well-characterized molecules for research. Synthetic peptides are invaluable as molecular probes to investigate biological systems. They can be designed to mimic or block the action of natural peptides, thereby helping to elucidate the functions of specific receptors and signaling pathways.

For example, a synthetic peptide can be used to activate a specific receptor to study the downstream cellular response. Conversely, a synthetic peptide can act as an antagonist, blocking the receptor and allowing researchers to understand the consequences of its inhibition. The peptide H-Phe-Thr-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH2, for instance, has been investigated as a negative control peptide for the Protease-Activated Receptor 1 (PAR1). mybiosource.com The ability to modify synthetic peptides, such as by adding fluorescent tags or biotin (B1667282) labels, further enhances their utility as research tools for imaging and affinity purification studies.

Contextualizing this compound within Contemporary Peptide Research

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential areas of investigation in contemporary peptide research. The combination of charged and hydrophobic amino acids is characteristic of many cell-penetrating peptides and antimicrobial peptides.

Further research could explore the potential of this compound or its derivatives in these areas. For instance, its ability to interact with and disrupt microbial cell membranes could be assessed. Additionally, its potential to act as a signaling molecule by interacting with specific G protein-coupled receptors (GPCRs) or other cell surface receptors warrants investigation. The development of synthetic antibody mimics based on cancer-targeting immunostimulatory peptides is an active area of research where peptides with specific binding properties are designed. nih.gov The unique sequence of this compound makes it a candidate for screening in various biological assays to uncover novel activities.

Properties of Constituent Amino Acids

Amino AcidAbbreviationSide Chain Property
ThreonineThr, TPolar, uncharged
PhenylalaninePhe, FAromatic, hydrophobic
LeucineLeu, LHydrophobic
ArginineArg, RPositively charged, basic
AsparagineAsn, NPolar, uncharged

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H58N10O9 B12408918 H-Thr-Phe-Leu-Leu-Arg-Asn-OH

Properties

Molecular Formula

C35H58N10O9

Molecular Weight

762.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H58N10O9/c1-18(2)14-23(30(49)41-22(12-9-13-40-35(38)39)29(48)45-26(34(53)54)17-27(36)47)42-31(50)24(15-19(3)4)43-32(51)25(16-21-10-7-6-8-11-21)44-33(52)28(37)20(5)46/h6-8,10-11,18-20,22-26,28,46H,9,12-17,37H2,1-5H3,(H2,36,47)(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,48)(H,53,54)(H4,38,39,40)/t20-,22+,23+,24+,25+,26+,28+/m1/s1

InChI Key

HIKQWJFKUWYBNJ-GSAYKZDLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N

Origin of Product

United States

Synthesis and Derivatization Strategies for H Thr Phe Leu Leu Arg Asn Oh

Overview of Established Peptide Synthesis Methodologies

The creation of a peptide bond between amino acids is the fundamental reaction in peptide synthesis. Over the years, several core methodologies have been developed, each with distinct advantages and applications. The choice of strategy often depends on the desired peptide's length, complexity, and scale of production. neulandlabs.com

Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most widely used method for synthesizing peptides. peptide.com This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues. peptide.comgoogle.com The key advantages of SPPS are the simplicity of the process, the ability to use excess reagents to drive reactions to completion, and the ease of purification by simply washing the resin to remove soluble by-products and excess reagents. csic.es

SPPS is typically performed using either Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which refers to the type of temporary protecting group used on the α-amino group of the incoming amino acid. peptide.comnih.gov The Fmoc/tBu (tert-butyl) strategy is often preferred due to the milder conditions required for Fmoc group removal (typically with a base like piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage from the resin. csic.esnih.goviris-biotech.de

Optimizations in SPPS are crucial for synthesizing complex sequences like H-Thr-Phe-Leu-Leu-Arg-Asn-OH. Challenges such as the aggregation of the growing peptide chain can be mitigated by using specialized resins like polyethylene (B3416737) glycol (PEG)-grafted polystyrene (PS), which improves solvation in polar solvents. csic.es The incorporation of challenging residues, such as the bulky arginine, may require double coupling or extended reaction times to ensure complete acylation. biotage.com

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical approach where all reactants are dissolved in a suitable organic solvent. neulandlabs.comambiopharm.com This method offers scalability, often leading to better economies of scale for large-quantity production of high-quality peptides, particularly for shorter sequences. neulandlabs.comambiopharm.com Unlike SPPS, purification in solution-phase synthesis is performed after each step, typically involving crystallization or chromatography, which can be labor-intensive but allows for the isolation and characterization of intermediates. ambiopharm.com For shorter peptides, LPPS can be more economical as it often requires fewer excess reagents compared to SPPS. ambiopharm.com

Optimized Synthetic Protocols for this compound

The successful synthesis of this compound hinges on the careful selection of synthetic components and reaction conditions to address the specific chemical properties of its constituent amino acids.

Selection of Amino Protecting Groups and Coupling Reagents (e.g., HBTU, TBTU, HATU)

In Fmoc-based SPPS, the side chains of reactive amino acids must be protected with groups that are stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions at the end of the synthesis. peptide.com For the sequence this compound, the following protecting groups are standard:

Threonine (Thr): The hydroxyl group is typically protected with a tert-butyl (tBu) group. iris-biotech.de

Arginine (Arg): The guanidinium (B1211019) group is highly basic and requires protection to prevent side reactions and improve solubility. mdpi.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is widely used due to its relative lability in standard cleavage cocktails. mdpi.compeptide.com However, for peptides with multiple arginines, extended cleavage times may be necessary. nih.gov

Asparagine (Asn): The side-chain amide can be left unprotected or protected with a trityl (Trt) group to prevent dehydration and subsequent side reactions, especially during activation. google.com

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid of the incoming amino acid. The choice of reagent is critical for achieving high coupling efficiency and minimizing racemization. bachem.com Guanidinium- and phosphonium-based reagents are popular choices. bachem.comrsc.org

Coupling ReagentFull NameKey Features
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA widely used, efficient coupling reagent with low racemization, especially when used with an additive like HOBt. bachem.compeptide.com
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateSimilar in reactivity to HBTU, differing in the counterion. bachem.compeptide.com It is a reagent of choice for standard couplings. bachem.com
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA highly efficient reagent that reacts faster and with less epimerization than HBTU, making it a "golden standard" for difficult couplings and fragment condensation. peptide.comluxembourg-bio.com

This table provides a summary of common coupling reagents used in peptide synthesis.

It is crucial to avoid using an excess of aminium/uronium-based reagents like HBTU and HATU, as they can react with the unprotected N-terminal amine of the peptide chain, leading to a guanidinylation side reaction that terminates chain elongation. rsc.orgpeptide.comluxembourg-bio.com

Resin Selection and Cleavage Conditions in SPPS

The choice of resin is fundamental in SPPS as it determines the C-terminal functionality of the peptide and the conditions required for its final cleavage. iris-biotech.de For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several resins are suitable.

Wang Resin: This is the most commonly used resin for producing C-terminal acid peptides via Fmoc chemistry. iris-biotech.depeptide.com The peptide is cleaved from the Wang resin using moderate acidic conditions, typically a solution containing 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). iris-biotech.de

2-Chlorotrityl Chloride Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild conditions (e.g., 1% TFA or even acetic acid). cblpatras.griris-biotech.de This is particularly advantageous for preparing protected peptide fragments for use in hybrid synthesis strategies, as the side-chain protecting groups remain intact. cblpatras.griris-biotech.de

The final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups is a critical step. A common cleavage cocktail for the Fmoc/tBu strategy consists of a high concentration of TFA (e.g., 95%) mixed with scavengers. google.com Scavengers, such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT), are essential to trap the reactive carbocations generated during the cleavage of protecting groups like tBu and Pbf, thereby preventing side reactions with sensitive residues like tryptophan (not present in this sequence) or methionine. google.comthaiscience.info

Advanced Purification and Quality Control Techniques

Following the initial synthesis of this compound, the crude product contains the target peptide alongside various impurities. These impurities can include deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups. Therefore, advanced purification and stringent quality control are imperative to obtain a highly pure and well-characterized peptide suitable for research applications.

High-Performance Liquid Chromatography (HPLC):

The most widely used and effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . americanpeptidesociety.orgmdpi.comresearchgate.net This technique separates the target peptide from impurities based on differences in hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column packed with a hydrophobic stationary phase, typically C18 silica. americanpeptidesociety.org A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is then applied to elute the bound peptides. americanpeptidesociety.orgrsc.org More hydrophobic species, including the desired this compound, interact more strongly with the stationary phase and thus elute at higher organic solvent concentrations. americanpeptidesociety.org The high resolution and reproducibility of RP-HPLC make it the gold standard for peptide purification. americanpeptidesociety.orgmdpi.comresearchgate.net

For more complex separations or to address specific impurities, other HPLC modes can be employed as complementary techniques:

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org This method is particularly useful for removing aggregates or very small molecule impurities. americanpeptidesociety.org

Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge. americanpeptidesociety.orgmdpi.com Given the presence of the basic arginine residue, cation-exchange chromatography could be a viable purification step. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is effective for separating highly polar peptides that may not be well-retained by RP-HPLC. nih.govpolypeptide.com

Quality Control Methods:

Once purified, the identity and purity of this compound must be rigorously confirmed. A suite of analytical techniques is employed for this purpose:

Analytical Method Purpose Details
Analytical HPLC Purity AssessmentA fast analysis to determine the percentage of the desired peptide in the final product. The purity is typically determined by integrating the peak area of the target peptide relative to the total peak area at a specific UV wavelength (e.g., 210-220 nm). nih.govbachem.com
Mass Spectrometry (MS) Identity ConfirmationTechniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the peptide, confirming that it matches the theoretical mass of this compound. biosynth.comsb-peptide.com
Tandem Mass Spectrometry (MS/MS) Sequence VerificationThis technique fragments the peptide and analyzes the masses of the fragments to confirm the amino acid sequence. sb-peptide.compolypeptide.com
Amino Acid Analysis (AAA) Compositional VerificationThe peptide is hydrolyzed into its constituent amino acids, which are then quantified to confirm the correct amino acid composition and to determine the net peptide content. polypeptide.combachem.comsb-peptide.com
Water Content Analysis Quantification of WaterMethods like Karl Fischer titration are used to determine the water content of the lyophilized peptide, which is crucial for accurate quantification. biosynth.comsb-peptide.com
Counterion Content Analysis Quantification of CounterionsThe amount of counterions (e.g., trifluoroacetate (B77799) from HPLC purification) is measured, often by ion chromatography, as it affects the net peptide weight. sb-peptide.compolypeptide.com

A comprehensive quality control process ensures that the synthesized this compound is of high purity and has the correct identity, which is essential for obtaining reliable and reproducible results in subsequent biological assays. polypeptide.compolypeptide.com

Advanced Structural Characterization and Conformational Analysis of H Thr Phe Leu Leu Arg Asn Oh

Spectroscopic Techniques for Elucidating Peptide Secondary and Tertiary Structure

Spectroscopic methods provide invaluable insights into the conformational landscape of peptides in various environments. These techniques are pivotal for understanding the secondary and tertiary structures that govern a peptide's function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, mimicking their native environment. For H-Thr-Phe-Leu-Leu-Arg-Asn-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning the proton resonances to specific amino acid residues within the peptide sequence. nih.gov The analysis of NOESY spectra is particularly important as it provides information about through-space proximities between protons, which is essential for defining the peptide's fold. For instance, the observation of specific NOE cross-peaks can indicate the presence of secondary structural elements like β-turns or helical segments. nih.gov The chemical shifts of the alpha-protons can also be indicative of the secondary structure.

The presence of different types of amino acids in this compound, including those with aromatic (Phenylalanine), long aliphatic (Leucine), and polar/charged (Threonine, Arginine, Asparagine) side chains, would lead to a well-dispersed NMR spectrum, facilitating resonance assignment. nih.gov The study of related peptides demonstrates that the analysis of 3JNHαH coupling constants and NOE data can reveal the presence of specific structural motifs. frontiersin.org

Mass Spectrometry (e.g., MALDI-TOF/TOF-MS) for Sequence Verification and Structural Insights

Mass spectrometry (MS) is a fundamental tool for verifying the primary structure (amino acid sequence) and molecular weight of a synthesized or isolated peptide. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) are routinely used for this purpose. nih.gov

For this compound, MALDI-TOF/TOF-MS would first be used to confirm its molecular mass. Subsequently, tandem mass spectrometry (MS/MS) would be performed to sequence the peptide. In an MS/MS experiment, the parent peptide ion is isolated and fragmented, typically along the peptide backbone, generating a series of b- and y-ions. The mass difference between consecutive ions in the series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence. uniroma1.itvanderbilt.edu This process would definitively confirm the Thr-Phe-Leu-Leu-Arg-Asn sequence.

Advanced MS techniques can also provide limited structural information. For example, the fragmentation patterns can sometimes be influenced by the peptide's conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides in solution. pnas.org The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is sensitive to the different types of regular secondary structures, such as α-helices, β-sheets, and random coils. scispace.comtulane.edu

For this compound, its CD spectrum would be recorded to determine the proportion of these structural elements. An α-helix, for instance, is characterized by negative bands around 222 nm and 208 nm and a positive band around 193 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm, while a random coil conformation typically exhibits a strong negative band around 200 nm. tulane.edu Given the short length of this hexapeptide, it is less likely to form stable, extended secondary structures on its own, and may exist predominantly in a random coil or adopt a more compact, turn-like conformation. The presence of two adjacent Leucine (B10760876) residues could, however, promote some local ordering. frontiersin.org

Computational Approaches to Peptide Structure and Dynamics

Computational methods are increasingly used to complement experimental data, providing detailed atomic-level insights into peptide structure, dynamics, and interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, such as a protein or a nucleic acid). nih.govddg-pharmfac.net If a biological target for this compound were identified, molecular docking could be used to predict its binding mode.

The process involves generating a multitude of possible conformations of the peptide within the binding site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity. ajgreenchem.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-receptor complex. For example, the arginine residue with its positively charged guanidinium (B1211019) group could form salt bridges with negatively charged residues on the receptor, while the phenylalanine and leucine residues could engage in hydrophobic interactions within a nonpolar pocket. scielo.br

Table 1: Potential Interacting Residues in Molecular Docking

Peptide Residue Potential Interaction Type Potential Receptor Residues
Threonine Hydrogen Bonding Asp, Glu, Asn, Gln, Ser
Phenylalanine Hydrophobic, π-π stacking Leu, Val, Ile, Phe, Tyr, Trp
Leucine Hydrophobic Ala, Val, Ile, Leu, Met, Phe
Arginine Ionic, Hydrogen Bonding Asp, Glu

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of peptides at an atomic level. d-nb.info An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a view of the conformational landscape of the peptide.

For this compound, an MD simulation would start with an initial structure, perhaps derived from NMR data or built as a random coil. The peptide would be solvated in a box of water molecules with appropriate ions to neutralize the system. The simulation would then be run for a sufficient period (nanoseconds to microseconds) to allow the peptide to explore its conformational space.

Analysis of the MD trajectory can reveal the most populated conformations, the flexibility of different regions of the peptide, and the dynamics of intramolecular hydrogen bonds. rsc.org This would provide a more complete picture of the peptide's behavior in solution than static experimental structures alone. For example, it could reveal whether the peptide exists in a single, well-defined conformation or as an ensemble of rapidly interconverting structures.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Threonine
Phenylalanine
Leucine
Arginine
Asparagine

In Silico Screening and Rational Design of this compound Analogs

The development of analogs for the peptide this compound, a selective agonist for the Protease-Activated Receptor 1 (PAR1), has been significantly advanced through computational, or in silico, methods. biocrick.com These approaches, including molecular docking and molecular dynamics (MD) simulations, facilitate the rational design of new molecules with potentially enhanced potency, selectivity, or stability. acs.orgsemanticscholar.org The process allows for the virtual screening of large compound libraries to identify candidates that bind effectively to the target receptor before undertaking expensive and time-consuming chemical synthesis and in vitro testing. semanticscholar.org

In silico screening can then be employed to evaluate how modifications to the peptide sequence would affect these interactions. This can involve substituting amino acids, altering stereochemistry, or adding non-natural moieties. For example, studies on related PAR1 activating peptides (TRAPs) have shown that substitutions at various positions can drastically alter receptor activation. nih.gov Computational analysis helps predict the outcomes of such changes. Docking studies, for instance, calculate a binding energy score for each analog, providing a quantitative estimate of its binding affinity for the receptor's active site. nih.govmdpi.com Analogs with favorable scores are then prioritized for further investigation.

An example of rational design involves modifying the peptide backbone or side chains to improve interaction with specific receptor residues. Computational models have identified key hydrogen bonds and hydrophobic interactions that are crucial for stabilizing the peptide in the PAR1 binding pocket. biorxiv.orgresearchgate.net The design of new analogs focuses on preserving or enhancing these critical interactions. The table below summarizes examples of peptide analogs and the principles guiding their design, often evaluated through computational screening.

Analog Type/ModificationRationale/PrincipleTypical In Silico MethodReference
Amino Acid Substitution (e.g., SFLLR-NH2)To determine the importance of individual residues for potency and selectivity against other PAR receptors (e.g., PAR2). acs.orgMolecular Docking, Mutagenesis Analysis acs.org
N-terminal Modification (e.g., trans-cinnamoyl group)To enhance hydrophobic interactions and improve binding affinity. Molecular Docking, Binding Free Energy Calculation
C-terminal Modification (e.g., Amide vs. Carboxylic Acid)Peptides with a C-terminal amide often show higher potency, a feature that can be modeled to understand interaction with receptor sites. researchgate.netQuantum Mechanics/Molecular Mechanics (QM/MM) researchgate.net
Use of Non-natural Amino Acids (e.g., Cyclohexylalanine)To introduce specific conformational constraints or enhance hydrophobic packing within the binding site. researchgate.netMolecular Dynamics, Conformational Search researchgate.net

Conformational Preferences and Structural Motifs of this compound

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. For this compound, its ability to activate PAR1 is dependent on its adoption of a specific conformation that allows it to bind effectively to the receptor's orthosteric site. biorxiv.org While flexible in solution, the peptide is believed to adopt a more rigid, extended conformation upon binding. acs.org The conformational preferences are dictated by the intrinsic properties of its constituent amino acids and their interactions with one another.

Role of Specific Residues in Stabilizing Conformations and Functional Motifs

Each amino acid in the this compound sequence plays a role in defining the peptide's structure and its ability to function as a PAR1 agonist. Mutagenesis and structural studies on related peptides have elucidated the importance of specific residues and their side chains. acs.orgnih.gov

Threonine (Thr) : As the N-terminal residue in this specific peptide, Threonine's primary role may be in correctly positioning the subsequent critical residues. Its hydroxyl group can participate in hydrogen bonding.

Phenylalanine (Phe) : The aromatic side chain of Phenylalanine is crucial for activity. rsc.org It engages in hydrophobic and potentially π-stacking interactions within the receptor binding pocket, serving as a key anchor. biorxiv.orgrsc.org In some models of related PAR1 agonists, this residue fits into a hydrophobic pocket of the receptor. biorxiv.org

Arginine (Arg) : The positively charged guanidinium group of Arginine is a critical determinant of activity. It typically forms a salt bridge or strong hydrogen bonds with negatively charged residues (e.g., Aspartate or Glutamate) in the receptor binding site. This electrostatic interaction is often essential for high-affinity binding and receptor activation. researchgate.net

Asparagine (Asn) : The C-terminal Asparagine residue also plays a role in receptor interaction. Its side chain contains a carboxamide group that can act as both a hydrogen bond donor and acceptor. frontiersin.org In some protein structures, Asn is known to act as a "capping" residue at the end of α-helices, helping to stabilize the structure by satisfying backbone hydrogen-bond potential. frontiersin.org In the context of this compound, it likely forms specific hydrogen bonds that stabilize the peptide's bound conformation.

The collective interactions of these residues ensure the peptide adopts the correct conformation to trigger the allosteric changes in PAR1 required for signal transduction. ashpublications.org

ResidueKey Structural/Functional RolePrimary Interaction TypeReference
Threonine (Thr)Positioning and orientation of the peptide N-terminus.Hydrogen Bonding frontiersin.org
Phenylalanine (Phe)Anchors the peptide in a hydrophobic pocket of the receptor.Hydrophobic, π-stacking biorxiv.orgrsc.org
Leucine (Leu)Contributes to hydrophobic binding and potency.Hydrophobic acs.orgmdpi.com
Arginine (Arg)Forms a key salt bridge for high-affinity binding and activation.Electrostatic, Hydrogen Bonding researchgate.net
Asparagine (Asn)Stabilizes the bound conformation via specific polar contacts.Hydrogen Bonding frontiersin.org

Biological Activities and Molecular Mechanisms of H Thr Phe Leu Leu Arg Asn Oh

Investigation of Receptor Interactions and Activation

The primary molecular target of H-Thr-Phe-Leu-Leu-Arg-Asn-OH is the Protease-Activated Receptor 1 (PAR-1), a member of the G-protein coupled receptor (GPCR) superfamily. ucl.ac.ukmedchemexpress.com

Protease-Activated Receptor 1 (PAR-1) Agonism and Binding Affinity

This compound acts as a selective agonist of PAR-1. medchemexpress.com It corresponds to the "tethered ligand" sequence that is unmasked following the proteolytic cleavage of the N-terminal domain of PAR-1 by proteases such as thrombin. By mimicking this newly exposed sequence, the peptide can directly bind to and activate the receptor without the need for prior enzymatic cleavage. chemrxiv.org

Characterization of G-Protein Coupled Receptor (GPCR) Signaling Pathways (e.g., Gα12/13 activation)

Upon activation by agonists like this compound, PAR-1 undergoes a conformational change that allows it to couple with and activate heterotrimeric G-proteins. PAR-1 is known for its promiscuous coupling to multiple G-protein families, including Gαi, Gαq, and notably, Gα12/13. ucl.ac.ukfrontiersin.org

The activation of the Gα12/13 pathway by PAR-1 has been a significant area of research. Studies have demonstrated that stimulation of PAR-1 by the activating peptide TFLLRN leads to the activation of the small GTPase RhoA, a key downstream effector of the Gα12/13 pathway. ucl.ac.uk This signaling axis is crucial in mediating cellular processes such as cytoskeletal rearrangements and cell shape changes. chemrxiv.org The Gα12 and Gα13 proteins are known to be critical for thrombin-induced RhoA activation in platelets. ucl.ac.uk

Identification and Validation of Other Potential Molecular Targets

Current research predominantly focuses on the interaction of this compound with PAR-1. While the possibility of off-target effects exists, the available scientific literature has not identified or validated other significant molecular targets for this peptide. Its selectivity for PAR-1 is a key feature that makes it a valuable research tool.

Cellular and Subcellular Mechanistic Studies

The activation of PAR-1 by this compound initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

Analysis of Intracellular Signaling Cascades Triggered by this compound (e.g., cAMP formation, cytosolic Ca2+ mobilization, tyrosine phosphorylation)

The multifaceted G-protein coupling of PAR-1 leads to the activation of several distinct intracellular signaling cascades. While direct studies on this compound for all these pathways are limited, data from the closely related and often interchangeably used PAR-1 agonist, SFLLRN, provide strong indicative evidence.

Cytosolic Ca2+ Mobilization: Activation of the Gαq pathway by PAR-1 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic Ca2+ concentration. interchim.fr Calcium mobilization assays have been successfully used to measure PAR-1 activation in response to the peptide agonist TFLLRN-NH2. chemrxiv.org

cAMP Formation: The coupling of PAR-1 to Gαi can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). interchim.fr Conversely, coupling to Gαs could potentially increase cAMP levels, although this is less commonly associated with PAR-1 signaling. The peptide SFLLRN has been shown to inhibit cAMP formation. interchim.fr

Tyrosine Phosphorylation: PAR-1 activation can also lead to the phosphorylation of tyrosine residues on various intracellular proteins. For example, the PAR-1 activating peptide TFLLRN has been shown to increase the phosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residues 397 and 576 in lung tissue. rupress.org The related peptide SFLLRN has also been reported to be effective in causing tyrosine phosphorylation. interchim.fr

Table 1: Intracellular Signaling Events Associated with PAR-1 Activation

Signaling Event Associated G-Protein Pathway Key Downstream Effectors Consequence of Activation by PAR-1 Agonists
Cytosolic Ca2+ Mobilization Gαq Phospholipase C, IP3 Increase in intracellular calcium concentration chemrxiv.orginterchim.fr
cAMP Formation Gαi Adenylyl Cyclase Inhibition of cAMP production interchim.fr
Tyrosine Phosphorylation Various Src family kinases, FAK Phosphorylation of intracellular proteins interchim.frrupress.org

Protein-Protein Interaction Studies Involving this compound and its Targets

The primary interaction of this compound is with its receptor, PAR-1. Following this initial binding, a cascade of protein-protein interactions is initiated. One of the most well-documented is the interaction between the activated PAR-1 receptor and heterotrimeric G-proteins, particularly Gα13.

Studies have shown that upon PAR-1 activation, there is a specific and transient interaction between Gα13 and Dishevelled (DVL), a key component of the Wnt signaling pathway. nih.gov This interaction is dependent on PAR-1 activation, as it can be blocked by a selective PAR-1 antagonist. nih.gov Furthermore, β-arrestin-2 has been shown to interact with Gα13 in a DVL1-dependent manner following PAR-1 activation. nih.gov These interactions highlight the complex and interconnected nature of the signaling pathways initiated by this compound binding to PAR-1.

While direct protein-protein interaction studies involving the peptide this compound itself (beyond its binding to the receptor) are not described, the study of the interactions of its target receptor, PAR-1, provides critical insights into its mechanism of action.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological activities and molecular mechanisms of the chemical compound this compound that adheres to the requested outline.

Publicly accessible research databases and chemical supplier information confirm the existence of this peptide, sometimes cataloged under identifiers such as PAR-3944-PI with CAS number 141136-84-7. biosynth.com However, detailed studies on its specific cellular responses in vitro or functional effects in preclinical in vivo models have not been published.

The peptide sequence Thr-Phe-Leu-Leu-Arg-Asn shares significant homology with well-characterized synthetic peptides that are known to interact with Protease-Activated Receptor 1 (PAR1), a key receptor in thrombosis and inflammation. For instance, a closely related peptide is Thrombin Receptor Activator Peptide 6 (TRAP-6), which has the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-OH. sigmaaldrich.commedchemexpress.com TRAP-6, which differs only by the substitution of Threonine with Serine at the N-terminus, is a known PAR1 agonist used extensively in research.

Inference Based on Homology:

Given the high degree of similarity to PAR1-activating peptides, it is hypothesized that this compound may also function as a PAR1 agonist. Research on related compounds suggests potential involvement in:

Cardiovascular System: PAR1 activation is crucial in platelet aggregation, and agonists are widely used to study thrombosis, endothelial cell responses, and vascular smooth muscle effects in vitro and in vivo. sb-peptide.comtocris.com Peptides activating PAR1 have been shown to influence blood pressure and vascular permeability in animal models. medchemexpress.comashpublications.org

Neurosecretory Activity: PARs are also expressed in the nervous system, including on astrocytes and neurons, and can modulate cellular signaling, although this is a less explored area than their vascular roles. sb-peptide.combiorxiv.org

However, without direct experimental evidence for this compound, any discussion of its specific biological activities, molecular mechanisms, or the correlation between them would be speculative. Generating the requested article with the required level of scientific accuracy and detail is not possible until specific research on this compound is published.

Structure Activity Relationship Sar Studies of H Thr Phe Leu Leu Arg Asn Oh and Its Analogs

Identification of Critical Amino Acid Residues for Activity and Selectivity

Systematic modifications of the parent peptide sequence have been instrumental in identifying the specific amino acid residues that are indispensable for biological activity and receptor selectivity. These studies typically involve techniques such as alanine (B10760859) scanning and sequential truncation of the peptide chain. nih.govfrontiersin.org

Alanine scanning, a technique where individual amino acid residues are systematically replaced by alanine, has been pivotal in mapping the functional epitopes of PAR1-activating peptides. frontiersin.orguq.edu.au These studies reveal which side chains are critical for interaction with the receptor. For analogs of H-Thr-Phe-Leu-Leu-Arg-Asn-OH, the most critical residues for agonist activity are the Phenylalanine at position 2 (Phe²) and the Arginine at position 5 (Arg⁵). nih.govnih.gov

Substitution of Phe² with alanine results in a complete loss of agonist activity, indicating that its aromatic side chain is essential for molecular recognition or activation. nih.govnih.gov Likewise, replacing the basic Arg⁵ with alanine greatly diminishes the peptide's activity, highlighting the importance of a positive charge at this position for interacting with the receptor. nih.gov

In contrast, substitutions at other positions have a less dramatic impact. Replacing the N-terminal residue (Serine in most studies) or the Leucine (B10760876) at position 3 with alanine has been shown to have little adverse effect on activity, suggesting these side chains are not primary determinants of binding or efficacy. nih.gov

The table below summarizes the findings from alanine scanning studies on parent PAR1-activating peptides, which are directly relevant to understanding the activity of this compound.

Original Peptide (SFLLR-NH₂)Alanine-Substituted AnalogRelative ActivityKey Finding
S FLLR-NH₂A FLLR-NH₂MaintainedThe side chain at position 1 is not critical for activity. nih.gov
SF LLR-NH₂SA LLR-NH₂LostThe Phenylalanine side chain at position 2 is essential. nih.govnih.gov
SFL LR-NH₂SFA LR-NH₂MaintainedThe Leucine side chain at position 3 is not essential. nih.gov
SFLL R-NH₂SFLA R-NH₂DiminishedThe Leucine side chain at position 4 is important for full activity. nih.gov
SFLLR -NH₂SFLLA -NH₂DiminishedThe Arginine side chain at position 5 is critical for activity. nih.gov

This table is interactive. Users can sort the columns to analyze the data.

Truncation studies, which involve sequentially removing amino acids from the N- and C-termini, help to define the minimal peptide length required for activity. Research has shown that the primary determinants for PAR1 activation are located within the first six residues of the tethered ligand sequence (SFLLRN). nih.govroyalsocietypublishing.org

A hexapeptide with the sequence SFLLRN was found to be approximately five times more potent than the longer 14-residue parent peptide, indicating that the core activating motif resides entirely within this shorter sequence. nih.gov Further studies identified the pentapeptide SFLLR as the minimal sequence that retains the full ability to induce a biological response. nih.gov

C-terminal truncation beyond Arg⁵ leads to a progressive loss of activity. nih.gov Similarly, N-terminal truncation is highly detrimental. The peptide FLLRN, which lacks the N-terminal residue, shows greatly diminished activity. nih.gov This underscores the importance of the N-terminal residue's alpha-amino group, which must be present and positively charged for potent agonism, even if the specific side chain at that position is not critical. nih.govnih.gov

Peptide SequenceLengthRelative Agonist PotencyKey Finding
SFLLRNPNDKYEPF14+Parent peptide is a full agonist. nih.gov
SFLLRN6+++++More potent than the 14-mer; contains all essential features. nih.gov
SFLLR5++++Minimal sequence for full activity. nih.gov
FLLRN5+/-Greatly diminished activity; highlights the importance of the N-terminal residue/charge. nih.gov

This table is interactive. Users can sort the columns to analyze the data.

Impact of Side Chain Modifications on Biological Activity and Receptor Binding

The chemical properties of the amino acid side chains, including their aromaticity, charge, and hydrophobicity, play a defining role in the peptide's ability to bind to its receptor and elicit a functional response.

The molecular recognition of TRAPs by PAR1 is critically dependent on specific interactions mediated by aromatic and basic residues. The Phenylalanine at position 2 (Phe²) and the Arginine at position 5 (Arg⁵) are the primary pharmacophoric elements.

The aromatic ring of Phe² is indispensable for activity. nih.gov It is believed to engage in hydrophobic interactions within a binding pocket on the receptor. Recent cryo-electron microscopy (cryo-EM) structures of activated PAR1 confirm that the tethered ligand binds to a shallow, superficial pocket on the receptor's extracellular surface. nih.govbiorxiv.org

The basic residue Arg⁵ provides a key positive charge. Mutagenesis studies on the receptor suggest that this arginine side chain forms a crucial salt bridge with a negatively charged residue, specifically Glutamic acid at position 260 (E260), located in the second extracellular loop of PAR1. nih.gov This electrostatic interaction is a major contributor to the binding affinity of the peptide. The N-terminal α-amino group provides a second essential positive charge, which is also critical for activity. nih.gov

The hydrophobic core is thought to interact with a corresponding hydrophobic patch within the receptor's binding site. Computational and spectroscopic studies suggest that in the bound state, the peptide may adopt a conformation where the hydrophobic side chains of Phe² and the Leucine at position 4 (Leu⁴) are in close proximity, facilitating this interaction. nih.gov

The spatial separation of the two key positive charges (N-terminus and Arg⁵) is also critical. This specific charge distribution allows for optimal electrostatic interaction with complementary negative charges on the receptor surface, such as E260, anchoring the peptide in the correct orientation to trigger the conformational changes required for receptor activation. nih.govbiorxiv.org Any modification that significantly alters this charge distribution or hydrophobic balance, such as N-terminal acetylation or removal of the Arg⁵ side chain, abolishes or severely compromises agonist activity. biorxiv.org

Conformational Requirements for Receptor Recognition and Activation

For the peptide to activate PAR1, it must adopt a specific three-dimensional shape, or conformation, that is complementary to the receptor's binding site. Early models, based on spectroscopic data, proposed that the peptide transitions from a flexible state in solution to a more structured conformation, possibly a modified helix, upon binding, which positions the critical Phe² and Arg⁵ side chains in the same direction to interact with the receptor. nih.gov

More recently, high-resolution cryo-EM structures of PAR1 in its activated state have provided unprecedented insight into this process. nih.govbiorxiv.orgrcsb.org These structures reveal that the agonist peptide binds in an extended conformation within a shallow and constricted orthosteric pocket on the extracellular face of the receptor. biorxiv.orgrcsb.org The binding of the tethered ligand mimic induces a significant conformational change in the receptor's transmembrane helices. Contrary to the activation model for many other GPCRs, which involves a large outward movement of transmembrane helix 6 (TM6), PAR1 activation is characterized by a notable downward shift of both TM6 and TM7. nih.govbiorxiv.org This structural rearrangement is what initiates the downstream signaling cascade by enabling the receptor to couple with intracellular G proteins. nih.gov The natural L-configuration of the amino acids is also essential, as peptides synthesized with D-amino acids are inactive, demonstrating the strict stereochemical requirement for receptor activation. tandfonline.com

Correlation between Peptide Conformation and Functional Outcome

The biological activity of PAR-1 activating peptides is intrinsically linked to their three-dimensional conformation, which dictates how they interact with the receptor's binding pocket. Studies on TRAP-6 and its analogs have revealed critical insights into the conformational requirements for potent agonism.

Systematic conformational analyses, including nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, have been employed to characterize the solution structures of these peptides sb-peptide.comnih.gov. These studies suggest that while the peptides are flexible in solution, they likely adopt a more defined, extended conformation upon binding to the receptor nih.gov. This extended structure is believed to facilitate crucial interactions between the peptide's side chains and the receptor.

Key findings from conformational and structure-activity studies include:

The Importance of an Extended Backbone: Conformational perturbations through modifications like α-methyl scans and the introduction of ester or reduced-amide bonds have been used to probe the peptide backbone's role. The results suggest that an extended structure is fundamental for receptor recognition and binding nih.gov.

Hydrophobic Interactions: A proposed bioactive conformation involves a hydrophobic interaction between the side chains of Phenylalanine at position 2 (P2) and Leucine at position 4 (P4). This interaction may help stabilize the peptide in the correct orientation for receptor activation nih.gov.

The Role of the N-Terminus: While a positively charged N-terminus was initially thought to be an absolute requirement for strong agonist activity, subsequent research has shown this is not always the case. For instance, an analog with an N-terminal hydroxyl group, ψ(HO)S-FLLR-NH2, demonstrated that a positive charge is not strictly necessary, which is relevant for this compound where the N-terminal amine is present but the side chain differs from Serine nih.gov.

Backbone Amide Bonds: The amide nitrogen between the first and second residues has been identified as a key determinant for receptor recognition. Furthermore, the carbonyl groups along the peptide backbone are thought to participate in hydrogen bonding with the PAR-1 receptor nih.gov.

The functional consequence of these conformational features is directly measured by biological assays, such as platelet aggregation. A strong correlation exists between the peptide's ability to adopt the optimal conformation and its potency, often quantified by the EC50 value (the concentration required to elicit a half-maximal response). For example, TRAP-6 (H-Ser-Phe-Leu-Leu-Arg-Asn-OH) is a potent agonist for platelet aggregation with a reported EC50 of approximately 0.8 µM sb-peptide.comtocris.comrndsystems.com.

The table below summarizes the activity of various TRAP analogs, illustrating the structure-function correlation.

Peptide Sequence/AnalogModificationBiological Activity (Platelet Aggregation)Reference(s)
H-Ser-Phe-Leu-Leu-Arg-Asn-OH (TRAP-6) Parent PeptidePotent Agonist (EC50 ≈ 0.8 µM) sb-peptide.com, tocris.com, rndsystems.com
H-Ser-Phe-Leu-Leu-Arg-NH2 (TRAP-5) Truncated Asn, C-terminal amideActive Agonist nih.gov
H-Ser-Phe-Leu-Leu-amide Truncated Arg-Asn, C-terminal amideMinimal sequence for activity (EC50 ≈ 300 µM) nih.gov
H-Phe-Ser-Leu-Leu-Arg-Asn-NH2 Inverted S-F sequenceInactive
Ala-Phe-Leu-Leu-Arg-Asn-Pro-OH Serine to Alanine substitutionActive uwo.ca
ψ(HO)S-FLLR-NH2 N-terminal hydroxyl instead of amineActive Agonist nih.gov

These data underscore that minor changes in sequence, which in turn affect conformation, can lead to dramatic shifts in functional outcome, from high potency to complete inactivity. The conservation of the core -Phe-Leu-Leu-Arg-Asn- sequence in the subject compound suggests it retains significant PAR-1 agonist activity.

Principles for Rational Design of Analogs with Enhanced Potency and Selectivity

The rational design of peptide analogs aims to optimize their therapeutic properties, such as increased potency, greater selectivity for the target receptor, and improved metabolic stability. The extensive SAR data for PAR-1 agonists provides a clear blueprint for these design efforts.

Key principles for designing improved analogs of this compound include:

Systematic Amino Acid Substitution (Alanine Scanning): One of the most fundamental strategies is to systematically replace each amino acid in the sequence with Alanine (Ala-scan) to identify residues critical for activity nih.gov. For PAR-activating peptides, studies have shown that Phenylalanine at P2 and Arginine at P5 are crucial for potency nih.govnih.gov. The Leucine residues at P3 and P4 are also important, contributing to the necessary hydrophobicity nih.gov.

Modification of the Peptide Backbone: To enhance stability against enzymatic degradation by peptidases, the peptide backbone can be modified. This includes the incorporation of D-amino acids, N-methylation of amide bonds, or the use of amide bond surrogates like triazoles plos.orgunc.edu. For example, introducing D-amino acids can render the peptide resistant to proteolysis while potentially maintaining or even enhancing receptor affinity if the resulting conformation is favorable plos.org.

N- and C-Terminal Modifications: The termini of peptides are particularly vulnerable to exopeptidases. Capping the N-terminus (e.g., with an acetyl group) or amidating the C-terminus can significantly increase the peptide's half-life and bioavailability . Structure-activity studies on TRAP analogs have shown that a C-terminal amide is often preferred for maintaining high potency nih.gov.

Conformational Constraint (Cyclization): Introducing conformational rigidity can lock the peptide into its bioactive conformation, leading to increased potency and selectivity while reducing the entropic penalty of binding dntb.gov.uanih.gov. This can be achieved by creating cyclic peptides, for example, through head-to-tail cyclization or by forming a disulfide bridge between two Cysteine residues incorporated into the sequence.

Truncation and Fragment-Based Design: Identifying the minimal active sequence is a key principle. For PAR-1 agonists, the core pharmacophore has been identified as the SFLLR sequence, with SFLL-amide being the minimal sequence required for any activity nih.govnih.gov. Extending this minimal sequence with Arg-Asn dramatically increases potency nih.gov. This knowledge allows designers to build upon a minimal, essential scaffold.

In Silico Modeling and Docking: Computational approaches are invaluable for rational design. Molecular modeling and docking simulations can predict how an analog will bind to the receptor's active site nih.govplos.org. This allows for the virtual screening of many potential modifications before undertaking laborious and expensive chemical synthesis, helping to prioritize candidates with the highest likelihood of success. For instance, docking simulations can help visualize how altering a side chain, such as changing Serine to Threonine, will affect the peptide's fit within the PAR-1 binding pocket.

By applying these principles, researchers can systematically modify the this compound scaffold to develop new chemical entities with tailored pharmacological profiles, such as super-agonists, partial agonists, or even antagonists with potential therapeutic applications in thrombosis, inflammation, and other PAR-1 mediated conditions.

Stability and Degradation Kinetics of H Thr Phe Leu Leu Arg Asn Oh

Chemical Stability Under Various Experimental Conditions (e.g., pH, Temperature)

The stability of H-Thr-Phe-Leu-Leu-Arg-Asn-OH is significantly influenced by environmental factors such as pH and temperature. The primary non-enzymatic degradation pathway for this peptide is the deamidation of the asparagine (Asn) residue. researchgate.netnih.gov This reaction, which is common for peptides containing Asn, involves the conversion of the Asn side chain amide into a carboxylic acid, leading to the formation of aspartic acid (Asp) or isoaspartic acid (isoAsp) residues via a succinimide (B58015) intermediate. researchgate.netnih.gov

pH: The rate of deamidation is highly pH-dependent. While it can occur across a range of pH values, it is notably accelerated in neutral to basic conditions (pH > 7). nih.gov The formation of the succinimide intermediate is the rate-limiting step and is catalyzed by bases in the pH range of 5-8. researchgate.net Optimal stability against deamidation is generally observed in the pH range of 3-5. researchgate.net

Temperature: Elevated temperatures accelerate the rate of chemical degradation, including deamidation. researchgate.netnottingham.ac.uk The degradation of peptides due to heat is often linked to an increase in the flexibility of the peptide chain, making it more susceptible to chemical modifications. nottingham.ac.uk For instance, the deamidation of an Asn-Gly sequence in a model peptide was found to have a half-life of only 1.4 days at 37°C and pH 7.4. researchgate.net

The following table summarizes the key factors affecting the chemical stability of peptides like this compound.

FactorEffect on StabilityPredominant Degradation PathwayOptimal Conditions for Stability
pH Highly dependent; instability increases in neutral to basic conditions.Deamidation of Asparagine (Asn). researchgate.netnih.govAcidic pH (3-5). researchgate.net
Temperature Stability decreases with increasing temperature.Accelerates deamidation and other degradation reactions. researchgate.netLower temperatures (e.g., -20°C or -80°C for long-term storage). nih.gov

Enzymatic Degradation Pathways and Protease Susceptibility in Biological Matrices

In biological environments, this compound is susceptible to rapid degradation by various proteases. This enzymatic breakdown is a major hurdle for its use in in vivo research.

Role of Aminopeptidases and Other Proteases

The free N-terminus of this compound makes it a prime target for aminopeptidases, which are exopeptidases that cleave amino acids from the amino end of a peptide chain. oup.comnih.gov Aminopeptidases are abundant in biological systems and play a crucial role in protein and peptide catabolism. oup.com The degradation of some peptides can be initiated by aminopeptidases, leading to sequential cleavage from the N-terminus. nih.gov

In addition to aminopeptidases, endopeptidases can also cleave the peptide at internal peptide bonds. The presence of specific amino acid residues in the sequence of this compound makes it susceptible to various endopeptidases:

Chymotrypsin-like proteases: These enzymes typically cleave after large hydrophobic residues such as Phenylalanine (Phe) and Leucine (B10760876) (Leu). researchgate.net The Phe at position 2 and the two Leu residues at positions 3 and 4 are potential cleavage sites.

Trypsin-like proteases: These proteases cleave after positively charged amino acids like Arginine (Arg). nih.gov The Arg at position 5 is a likely site for tryptic cleavage.

The rate of enzymatic degradation can vary depending on the specific proteases present in the biological matrix (e.g., plasma, tissue homogenates).

Identification and Characterization of Peptide Degradation Products (e.g., deamidation products)

The primary degradation products of this compound result from both enzymatic cleavage and chemical modifications.

Enzymatic Degradation Products: Proteolytic cleavage will result in smaller peptide fragments. For example, aminopeptidase (B13392206) activity would initially yield Phe-Leu-Leu-Arg-Asn-OH and subsequently smaller fragments. Chymotrypsin-like activity could produce fragments such as H-Thr-Phe-OH and H-Leu-Leu-Arg-Asn-OH. Trypsin-like cleavage would likely result in H-Thr-Phe-Leu-Leu-Arg-OH and Asn. The specific fragments produced would depend on the dominant proteases in the environment.

Deamidation Products: As discussed in the chemical stability section, the deamidation of the C-terminal asparagine residue is a significant degradation pathway. researchgate.netnih.gov This process leads to the formation of two main isomeric products:

H-Thr-Phe-Leu-Leu-Arg-Asp-OH (Aspartyl peptide)

H-Thr-Phe-Leu-Leu-Arg-isoAsp-OH (Isoaspartyl or β-aspartyl peptide)

The formation of these deamidation products can alter the peptide's structure, charge, and biological activity. The succinimide intermediate is prone to racemization, which can lead to the formation of D-aspartyl and D-isoaspartyl residues, further increasing the heterogeneity of the degradation products. researchgate.net

Strategies for Enhancing the Stability of this compound for Research Applications

To overcome the inherent instability of this compound, several strategies can be employed to enhance its resistance to both chemical and enzymatic degradation, thereby prolonging its half-life for research purposes.

Formulation Considerations for in vitro and in vivo Research Studies

In addition to chemical modifications, appropriate formulation can help preserve the integrity of this compound during storage and in experimental settings.

pH of Formulation Buffer: To minimize deamidation of the asparagine residue, the peptide should be formulated in a slightly acidic buffer, ideally between pH 3 and 5, for long-term storage and for in vitro assays where permissible. researchgate.net

Storage Conditions: For long-term storage, the peptide should be kept lyophilized at -20°C or -80°C. nih.gov If in solution, it should be stored at low temperatures and in a buffer that minimizes degradation.

Use of Protease Inhibitors: For in vitro studies using biological matrices like cell lysates or plasma, the inclusion of a cocktail of protease inhibitors is essential to prevent rapid enzymatic degradation and obtain reliable experimental results.

Encapsulation/Delivery Systems: For in vivo research, encapsulating the peptide in liposomes or other nanoparticle-based delivery systems can protect it from proteases in the systemic circulation and potentially facilitate its delivery to the target site. researchgate.net

By carefully considering these chemical modification and formulation strategies, the stability of this compound can be significantly improved, enabling more robust and reproducible research outcomes.

Future Research Directions and Translational Perspectives Non Clinical Focus

Development of Advanced Peptide Analogs for Research Probes and Affinity Reagents

The development of advanced peptide analogs based on the H-Thr-Phe-Leu-Leu-Arg-Asn-OH sequence is a crucial area of future research. These analogs can be engineered to serve as highly specific research probes and affinity reagents, facilitating a more detailed investigation of PAR-1 function and localization.

Research Probes: By modifying the peptide with fluorescent dyes, biotin (B1667282), or radioactive isotopes, researchers can create probes for various applications. For instance, fluorescently labeled analogs would enable the visualization of PAR-1 receptor distribution and trafficking in living cells through techniques like fluorescence microscopy and flow cytometry. Biotinylated versions can be used for affinity purification of PAR-1 and its interacting partners.

Affinity Reagents: Analogs of this compound can be designed to have enhanced binding affinity and stability. These high-affinity reagents are valuable for developing sensitive and specific assays, such as enzyme-linked immunosorbent assays (ELISAs) and Western blotting, to quantify PAR-1 expression levels in different tissues and disease states. Furthermore, immobilizing these analogs on a solid support can create affinity chromatography columns for the isolation and purification of PAR-1 from complex biological samples.

The design of these analogs often involves strategic amino acid substitutions to improve properties like resistance to proteolytic degradation, which is a common challenge with peptide-based tools. For example, incorporating unnatural amino acids or modifying the peptide backbone can enhance stability without compromising receptor binding.

Integration with Omics Technologies for Systems-Level Understanding of Peptide Action

To gain a comprehensive understanding of the cellular and systemic effects of this compound, its study must be integrated with various "omics" technologies. This systems-level approach can uncover novel signaling pathways and biomarkers associated with PAR-1 activation.

Proteomics: Mass spectrometry-based proteomics can identify global changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to PAR-1 activation by this compound. boku.ac.at This can reveal the downstream signaling cascades and effector proteins involved in the peptide's biological activity. For example, studies on PAR-1 activation have shown it can influence the phosphorylation of proteins like ERK1/2 and myosin light chain. researchgate.netspandidos-publications.com

Metabolomics: By analyzing the global metabolic profile of cells or tissues treated with the peptide, metabolomics can identify changes in key metabolic pathways. nih.govnih.govmdpi.comresearchgate.net This could shed light on the metabolic reprogramming induced by PAR-1 signaling, which may be relevant in various physiological and pathological conditions.

Genomics and Transcriptomics: While the peptide itself does not directly interact with DNA, its activation of PAR-1 can trigger signaling pathways that lead to changes in gene expression. Transcriptomic approaches like RNA sequencing can provide a global snapshot of these changes, identifying genes and non-coding RNAs regulated by this compound-mediated PAR-1 activation.

A systems biology approach, which integrates data from these different omics platforms, can provide a holistic view of the peptide's mechanism of action and its physiological consequences. thieme-connect.defrontiersin.org

Exploration of Novel Methodologies for Peptide Synthesis, Characterization, and Screening

Advancements in peptide science will be instrumental in furthering research on this compound and its analogs.

Peptide Synthesis: While solid-phase peptide synthesis (SPPS) is a well-established method, newer, more sustainable approaches are being explored. nih.govacs.org These "green" chemistry methods aim to reduce the use of hazardous reagents and solvents, making peptide synthesis more environmentally friendly. acs.org Furthermore, the development of novel protecting groups and coupling reagents continues to improve the efficiency and yield of synthesizing complex peptides. nih.gov

Characterization Techniques: The accurate characterization of synthetic peptides is critical for ensuring their purity and identity. nih.govnih.gov Advanced analytical techniques such as high-resolution mass spectrometry (MS) and multi-dimensional high-performance liquid chromatography (HPLC) are indispensable. nih.govnih.govresolvemass.ca Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy can provide detailed information about the three-dimensional structure and conformation of the peptide, which is crucial for understanding its interaction with PAR-1. resolvemass.ca

Screening Methodologies: High-throughput screening (HTS) of peptide libraries is a powerful tool for discovering new peptide-based molecules with desired biological activities. nih.govbmglabtech.comdrugtargetreview.comtangobio.commdpi.com By creating libraries of peptides with variations on the this compound sequence, researchers can rapidly identify analogs with improved potency, selectivity, or stability. bmglabtech.com Virtual screening and molecular docking are computational methods that can complement experimental HTS by predicting the binding of peptides to their target receptor, thereby accelerating the discovery process. mdpi.com

The table below summarizes some of the key characterization techniques for synthetic peptides:

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and purification. nih.govresolvemass.ca
Mass Spectrometry (MS) Molecular weight determination and sequence verification. nih.govresolvemass.ca
Amino Acid Analysis (AAA) Confirmation of amino acid composition. resolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of 3D structure and conformation. resolvemass.ca
Circular Dichroism (CD) Spectroscopy Analysis of secondary structure (e.g., alpha-helix, beta-sheet). resolvemass.ca

Contribution of this compound Research to Fundamental Biological Discoveries and Mechanistic Understanding

Research on this compound, as a specific PAR-1 agonist, contributes significantly to our fundamental understanding of a wide range of biological processes where PARs play a role.

Mechanism of PAR Activation: Studies using synthetic peptides like this compound have been instrumental in elucidating the "tethered ligand" mechanism of PAR activation. ashpublications.orginterchim.frfrontiersin.org This has provided a model for understanding how proteases can act as signaling molecules.

Signal Transduction Pathways: This peptide serves as a tool to dissect the complex signaling pathways downstream of PAR-1. Activation of PAR-1 can lead to the coupling of multiple G proteins, including Gq and G12/13, initiating cascades that involve phospholipase C, protein kinase C, Rho/Rho-kinase, and calcium mobilization. spandidos-publications.comnih.gov Research with specific agonists helps to map these intricate networks and understand how they lead to diverse cellular responses such as cell proliferation, inflammation, and changes in cell morphology. researchgate.netspandidos-publications.comahajournals.org

Vascular Biology and Beyond: PAR-1 is expressed in various cell types, including platelets, endothelial cells, and neurons. nih.gov Therefore, research on agonists like this compound has broad implications for understanding physiological processes such as hemostasis, inflammation, and vascular tone regulation, as well as pathological conditions like thrombosis and cancer. nih.gov For example, PAR-1 activation on endothelial cells can influence vascular permeability and the expression of inflammatory mediators. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.